2-[1-(4-fluorophenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-fluorophenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxypropyl group, and a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thioxoimidazolidinone core, followed by the introduction of the fluorophenyl and methoxypropyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate product with 4-methoxyphenylacetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-[1-(4-fluorophenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
- 2-{1-(4-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[1-(4-fluorophenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide lies in its specific structural features, such as the methoxypropyl group and the thioxoimidazolidinone core. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24FN3O4S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-3-(3-methoxypropyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H24FN3O4S/c1-29-13-3-12-25-19(14-20(27)24-16-6-10-18(30-2)11-7-16)21(28)26(22(25)31)17-8-4-15(23)5-9-17/h4-11,19H,3,12-14H2,1-2H3,(H,24,27) |
InChI Key |
LFOKAVHUNNPWNF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(C(=O)N(C1=S)C2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.